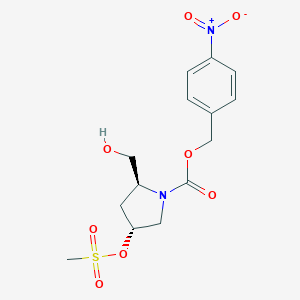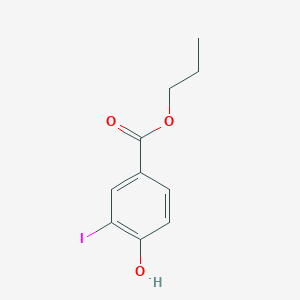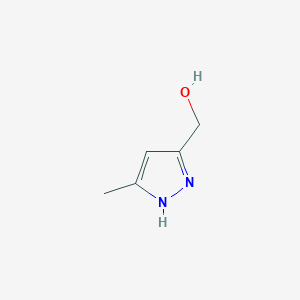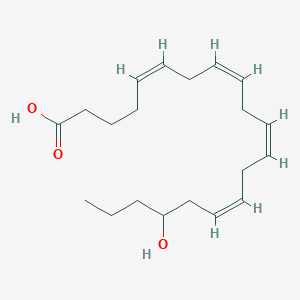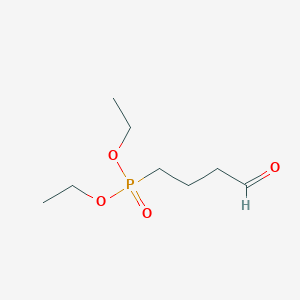
4-Diethoxyphosphorylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Diethoxyphosphorylbutanal is an organic compound that belongs to the class of phosphonic acid esters. These compounds are characterized by the presence of a diethoxyphosphoryl group attached to a butanal backbone. Phosphonic acid esters have garnered significant interest due to their diverse applications in various fields such as medicine, agriculture, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Diethoxyphosphorylbutanal typically involves the reaction of butanal with diethyl phosphite under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via a nucleophilic addition mechanism, where the diethyl phosphite attacks the carbonyl carbon of butanal, followed by elimination of water to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of catalysts and solvents that can be easily recycled further enhances the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Diethoxyphosphorylbutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of acids.
Reduction: Sodium borohydride, lithium aluminum hydride, and mild acidic conditions.
Substitution: Amines, thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives with potential biological activity.
Scientific Research Applications
4-Diethoxyphosphorylbutanal has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 4-Diethoxyphosphorylbutanal and its derivatives involves the interaction with specific molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate as a substrate. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
- 4-Diethoxyphosphorylmethylphenylboronic acid
- Diethyl benzylphosphonate
- Diethyl phosphite
Comparison: 4-Diethoxyphosphorylbutanal is unique due to its butanal backbone, which imparts distinct chemical properties compared to other phosphonic acid esters. For instance, 4-Diethoxyphosphorylmethylphenylboronic acid contains a boronic acid group, making it suitable for different applications such as sensing and protein manipulation . Diethyl benzylphosphonate, on the other hand, has shown potential as an antimicrobial agent, highlighting the versatility of phosphonic acid esters in medicinal chemistry .
Properties
IUPAC Name |
4-diethoxyphosphorylbutanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O4P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h7H,3-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWJFVVHRWHNTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCC=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
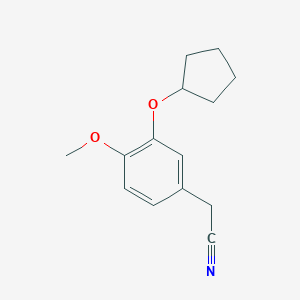
![6-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B175246.png)

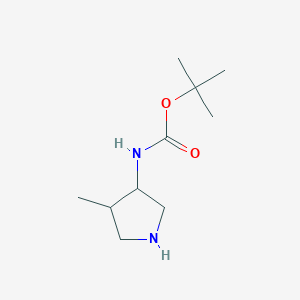
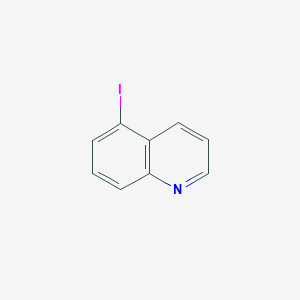
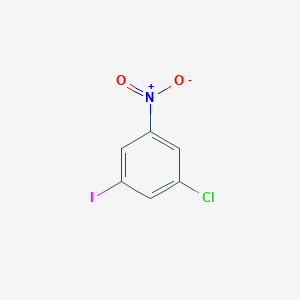
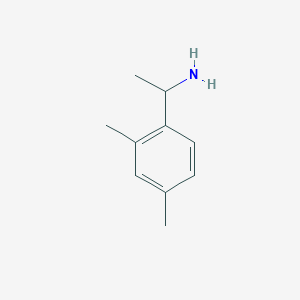
![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)
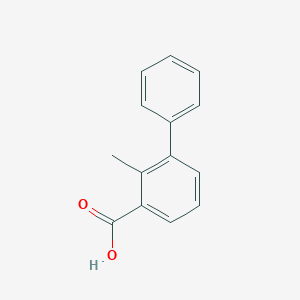
![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B175278.png)
